molecular formula C13H13NOS B11772655 (4-(Methylthio)pyridin-2-yl)(phenyl)methanol

(4-(Methylthio)pyridin-2-yl)(phenyl)methanol

Cat. No.: B11772655
M. Wt: 231.32 g/mol
InChI Key: MFJXNWZKCYZHNG-UHFFFAOYSA-N
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Description

(4-(Methylthio)pyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H13NOS It is a derivative of pyridine and phenylmethanol, featuring a methylthio group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylthio)pyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide. The resulting intermediate undergoes further reactions to form the desired product . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylthio)pyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(4-(Methylthio)pyridin-2-yl)(phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Methylthio)pyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Methylthio)pyridin-2-yl)(phenyl)methanol is unique due to the presence of both the pyridine and phenylmethanol moieties, along with the methylthio group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

(4-methylsulfanylpyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C13H13NOS/c1-16-11-7-8-14-12(9-11)13(15)10-5-3-2-4-6-10/h2-9,13,15H,1H3

InChI Key

MFJXNWZKCYZHNG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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